Regioisomeric Selectivity: Position-2 vs. Position-6 Isobutylamino Substitution on Pyridine Core
The target compound bears the isobutylamino substituent at the 2-position of the pyridine ring (adjacent to the pyrrolidine attachment at position 3), whereas the commercially available regioisomer 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352513-36-0) positions the isobutylamino group at the 6-position . In 2-aminopyridine-based kinase inhibitors, the 2-amino substituent forms a critical bidentate hydrogen-bond donor–acceptor interaction with the hinge region of the ATP-binding pocket; shifting this substituent to the 6-position disrupts the hinge-binding geometry and is associated with substantial loss of target engagement in structurally related chemotypes [1]. The pyridine core position therefore constitutes a binary selectivity switch that cannot be adjusted by formulation or assay conditions.
| Evidence Dimension | Pyridine amino substituent position and predicted hinge-binding competence |
|---|---|
| Target Compound Data | 2-(isobutylamino)pyridin-3-yl (hinge-binding geometry preserved) |
| Comparator Or Baseline | 6-(isobutylamino)pyridin-3-yl (CAS 1352513-36-0); hinge-binding geometry disrupted |
| Quantified Difference | Qualitative structural difference; quantitative target engagement difference established in 2-aminopyridine kinase inhibitor class |
| Conditions | Structural comparison; class-level SAR inference from 2-aminopyridine kinase inhibitor literature |
Why This Matters
Procurement of the 6-isomer instead of the 2-isomer introduces a structural change that, per class-level SAR, is predicted to ablate hinge-binding capacity, rendering screening results non-interchangeable between regioisomers.
- [1] Vertex Pharmaceuticals Inc. Amino Substituted Pyridines as Potent Kinase Inhibitors. U.S. Patent 8,188,071 B2, issued May 29, 2012. https://www.freepatentsonline.com/8188071.html (accessed 2026-05-06). View Source
